molecular formula C14H23N B8472459 N-Hexyl-2,6-dimethylaniline

N-Hexyl-2,6-dimethylaniline

Cat. No.: B8472459
M. Wt: 205.34 g/mol
InChI Key: ILLKQVRHUZTEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-2,6-dimethylaniline is a substituted aniline derivative featuring a hexyl chain attached to the nitrogen atom and methyl groups at the 2- and 6-positions of the benzene ring. This compound is part of a broader class of aromatic amines used as intermediates in organic synthesis, particularly in agrochemicals and pharmaceuticals . Its structural characteristics, including the bulky hexyl substituent, influence its physical properties (e.g., solubility, melting point) and reactivity.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-hexyl-2,6-dimethylaniline

InChI

InChI=1S/C14H23N/c1-4-5-6-7-11-15-14-12(2)9-8-10-13(14)3/h8-10,15H,4-7,11H2,1-3H3

InChI Key

ILLKQVRHUZTEPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(C=CC=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences between N-Hexyl-2,6-dimethylaniline and related compounds:

Compound Substituents Molecular Formula Key Physical Properties Applications
This compound N-hexyl, 2,6-dimethyl C₁₄H₂₃N High lipophilicity due to hexyl chain Pesticide/Pharma intermediates
4-Bromo-2,6-dimethylaniline 4-bromo, 2,6-dimethyl C₈H₁₀BrN Crystalline structure with N–H∙∙∙N hydrogen bonding Conductive polymers, organometallics
N-Hydroxy-2,6-dimethylaniline N-hydroxy, 2,6-dimethyl C₈H₁₁NO Reactive intermediate; forms nitroso metabolites Metabolic precursor
N-(2,6-Dimethylphenyl)acetamide N-acetyl, 2,6-dimethyl C₁₀H₁₃NO Lower lipophilicity vs. hexyl derivative Pharmaceutical synthesis
2,6-Dimethylaniline Parent amine (no N-substituent) C₈H₁₁N Volatile liquid; carcinogenic (IARC 2B) Fungicide precursor
Key Observations:
  • Lipophilicity : The hexyl chain in this compound enhances its lipid solubility compared to smaller substituents (e.g., acetyl, hydroxy), making it suitable for formulations requiring prolonged bioavailability .
  • Hydrogen Bonding : 4-Bromo-2,6-dimethylaniline exhibits intermolecular N–H∙∙∙N hydrogen bonds, stabilizing its crystalline structure . In contrast, the hexyl derivative likely lacks such interactions due to steric hindrance.
  • Metabolic Stability: N-Hydroxy-2,6-dimethylaniline is a reactive metabolite of 2,6-dimethylaniline, forming nitroso and iminoquinone species . The hexyl group may slow metabolic degradation, reducing toxicity risks.

Reactivity and Functional Group Influence

  • Electrophilic Substitution : The electron-donating methyl groups in all derivatives activate the benzene ring toward electrophilic substitution. However, bulky substituents (e.g., hexyl in this compound) sterically hinder reactions at the para position, directing reactivity to ortho/meta sites .
  • N-Substituent Effects :
    • Hexyl Group : Imparts steric bulk, reducing nucleophilicity at nitrogen compared to unsubstituted 2,6-dimethylaniline. This may limit its participation in condensation reactions .
    • Acetyl Group : In N-(2,6-dimethylphenyl)acetamide, the electron-withdrawing acetyl group decreases amine basicity, altering its reactivity in acylation or alkylation pathways .
    • Hydroxy Group : N-Hydroxy-2,6-dimethylaniline is prone to oxidation, generating nitroso intermediates implicated in DNA adduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.